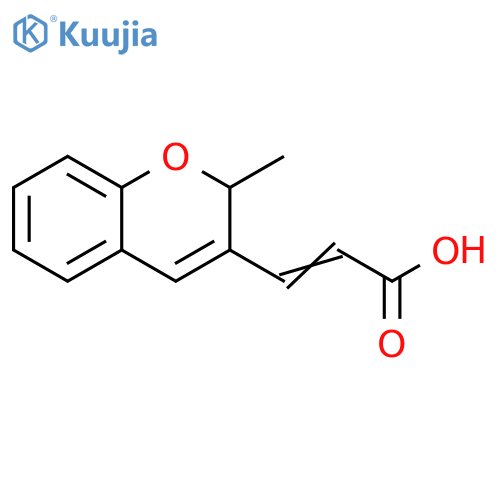Cas no 461684-28-6 ((2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid)

461684-28-6 structure
商品名:(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
- (E)-3-(2-methyl-2H-chromen-3-yl)acrylic acid
- 3-(2-Methyl-2H-chromen-3-yl)-acrylic acid
- 2-Propenoic acid, 3-(2-methyl-2H-1-benzopyran-3-yl)-
- F1260-1269
- NS-02501
- AKOS000267151
- IDI1_022433
- (E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
- AKOS016038976
- 461684-28-6
- 3-(2-Methyl-2H-chromen-3-yl)acrylic acid
- CS-0323105
- (2E)-3-(2-methyl-2H-chromen-3-yl)-2-propenoic acid
- HMS1485N13
- MFCD03011615
-
- インチ: 1S/C13H12O3/c1-9-10(6-7-13(14)15)8-11-4-2-3-5-12(11)16-9/h2-9H,1H3,(H,14,15)
- InChIKey: OEZHHHFRMDIKIH-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C=CC1=CC2=CC=CC=C2OC1C
計算された属性
- せいみつぶんしりょう: 216.078644241g/mol
- どういたいしつりょう: 216.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.278±0.06 g/cm3(Predicted)
- ふってん: 410.6±44.0 °C(Predicted)
- 酸性度係数(pKa): 4.60±0.10(Predicted)
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1260-1269-1mg |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |
461684-28-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1260-1269-3mg |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |
461684-28-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1260-1269-5mg |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |
461684-28-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1260-1269-40mg |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |
461684-28-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1260-1269-25mg |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |
461684-28-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1260-1269-2mg |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |
461684-28-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1260-1269-15mg |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |
461684-28-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393775-50mg |
(E)-3-(2-methyl-2H-chromen-3-yl)acrylic acid |
461684-28-6 | 98% | 50mg |
¥1113.00 | 2024-05-12 | |
| Life Chemicals | F1260-1269-50mg |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |
461684-28-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1260-1269-20μmol |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |
461684-28-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
461684-28-6 ((2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
